molecular formula C21H29N5O3S B3006086 N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 1797123-89-7

N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No.: B3006086
CAS No.: 1797123-89-7
M. Wt: 431.56
InChI Key: OTGMZMFZPLFSBI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C21H29N5O3S and its molecular weight is 431.56. The purity is usually 95%.
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Biological Activity

N-(3-methyl-4-(N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a sulfamoyl group, which is known to enhance biological interactions, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the piperidine and pyridazine moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition.

Key Mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can act as a potent inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its pharmacological effects.

Antiviral Activity

Research has indicated that derivatives of similar structures exhibit antiviral properties. For instance, compounds with piperidine derivatives have shown effectiveness against HIV and other viruses through inhibition of viral replication mechanisms .

Antitumor Activity

Studies have demonstrated that compounds containing similar structural motifs can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
AntiviralHIV-1 InhibitionModerate activity observed
AntitumorCancer Cell LinesCytotoxic effects noted
Enzyme InhibitionVarious EnzymesSignificant inhibition

Case Studies

  • Antiviral Screening : A study conducted on similar piperidine derivatives showed that they inhibited HIV replication in vitro. The compounds were tested at various concentrations, revealing a dose-dependent response .
  • Cytotoxicity Assessment : In a recent investigation, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity compared to control groups. The study utilized MTT assays to quantify cell viability, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

N-[3-methyl-4-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-4-21(27)23-18-6-7-19(15(2)13-18)30(28,29)22-14-17-9-11-26(12-10-17)20-8-5-16(3)24-25-20/h5-8,13,17,22H,4,9-12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGMZMFZPLFSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.